molecular formula C18H25N5O2 B2581316 5-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole CAS No. 2320144-64-5

5-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole

Cat. No. B2581316
CAS RN: 2320144-64-5
M. Wt: 343.431
InChI Key: WWVFLJXAUIKGPC-UHFFFAOYSA-N
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Description

5-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H25N5O2 and its molecular weight is 343.431. The purity is usually 95%.
BenchChem offers high-quality 5-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-3-methyl-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Antimicrobial Activity

Research involving 1,2,4-oxadiazole derivatives, including compounds with structures similar to the specified chemical, highlights their significant antimicrobial properties. For instance, the synthesis and antimicrobial activity studies of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives have demonstrated strong antimicrobial effects, further elaborated through a structure–activity relationship study (Krolenko, Vlasov, & Zhuravel, 2016). Similarly, compounds bearing the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their antimicrobial efficacy, showing moderate to strong activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Anti-inflammatory and Anticancer Properties

Additionally, novel 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anti-inflammatory, anthelmintic, and antibacterial activities, indicating that certain compounds within this category exhibit promising biological activities relevant to therapeutic applications (Shaikh & Meshram, 2016). The development of nonpeptidic inhibitors showcasing oral activity in acute hemorrhagic assays also underscores the potential medicinal applications of these compounds (Ohmoto et al., 2001).

Tuberculostatic Activity

Research on the synthesis of 1,3,4-oxadiazole and triazole derivatives has also explored their tuberculostatic activity, with some compounds showing inhibitory concentrations within a specific range, furthering the understanding of their potential in treating tuberculosis (Foks et al., 2004).

properties

IUPAC Name

5-[[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2/c1-13-21-18(25-22-13)10-23-7-5-14(6-8-23)11-24-17-9-16(19-12-20-17)15-3-2-4-15/h9,12,14-15H,2-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVFLJXAUIKGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCC(CC2)COC3=NC=NC(=C3)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclobutyl-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine

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